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Treatment Protocol & Discontinuation Criteria

Aspect Details

Indication Adults with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-
negative, locally advanced or metastatic breast cancer, in combination with
palbociclib and fulvestrant [1] [2] [3].

Recommended Dose 9 mg orally once daily until disease progression or unacceptable toxicity [1]
[3] [4].

Primary
Discontinuation
Criterion

Disease progression or unacceptable toxicity [1] [4].

| Key Efficacy Data (INAVO120 Trial) | - Median PFS: 15.0 months (vs. 7.3 months with placebo combo)

[2].

Overall Survival: 34 months (vs. 27 months with placebo combo) [5] [6]. |
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Dose modifications for specific adverse events are critical for patient management. The following table

outlines the guidelines for the most common and serious AEs.

Adverse Event Management & Dose Modification Criteria

| Hyperglycemia [1] [4] | - FPG/FBG >160-250 mg/dL: Hold dose; resume at same dose when ≤160

mg/dL.

FPG/FBG >250-500 mg/dL: Hold dose; if resolves to ≤160 mg/dL in ≤7 days, resume at same dose;
if >7 days, resume at reduced dose. If recurs, hold and then resume at reduced dose.

FPG/FBG >500 mg/dL: Hold dose; resume at reduced dose when ≤160 mg/dL. Permanently
discontinue if recurrence occurs. | | Stomatitis [1] [4] | - Grade 2: Hold until resolves to Grade ≤1,

then resume at same dose. For recurrence, hold and resume at reduced dose.
Grade 3: Hold until resolves to Grade ≤1, then resume at reduced dose.

Grade 4: Permanently discontinue. | | Diarrhea [1] [4] | - Grade 2: Hold until resolves to Grade ≤1,
then resume at same dose. For recurrence, hold and resume at reduced dose.

Grade 3: Hold until resolves to Grade ≤1, then resume at reduced dose.
Grade 4: Permanently discontinue. |

Experimental & Clinical Context

For your research and development work, the following experimental details and context may be valuable:

Clinical Trial Design (INAVO120): The key efficacy data comes from a randomized, double-blind,
placebo-controlled, multicenter trial (NCT04191499) [2]. Patients had endocrine-resistant, PIK3CA-

mutated breast cancer that progressed during or within 12 months of completing adjuvant endocrine
therapy and had not received prior systemic therapy for advanced disease [2]. The primary endpoint

was investigator-assessed Progression-Free Survival (PFS) [2].
Mechanism of Action: Inavolisib is a potent and selective PI3Kα inhibitor that not only inhibits the

activity of the mutant p110α protein but also promotes its degradation [7]. This dual mechanism may
contribute to its efficacy and differentiated safety profile compared to earlier, less selective PI3K

inhibitors [8] [7].
Safety Profile: In the INAVO120 trial, the most common adverse reactions (≥20%) included

decreased neutrophils, decreased hemoglobin, increased fasting glucose, decreased platelets,
stomatitis, diarrhea, and rash [2]. Hyperglycemia is a known on-target effect of PI3K inhibition [8].

Supportive measures used in trials for management included oral antihyperglycemic medications,
antidiarrheal drugs, and corticosteroid-containing mouthwashes for stomatitis [1] [8].
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The diagram below illustrates the workflow for managing a patient on inavolisib, from initiation to potential

discontinuation, highlighting the key decision points based on efficacy and toxicity.

Treatment Initiation:
Inavolisib + Palbociclib + Fulvestrant
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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